Methyl 3,3,3-trimethoxypropanoate
Overview
Description
Methyl 3,3,3-trimethoxypropanoate is a useful research compound. Its molecular formula is C7H14O5 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Synthesis and Material Science
1. Synthesis and Characterization Methyl 3,3,3-trimethoxypropanoate has been synthesized through a two-step reaction involving malononitrile, achieving a product purity of 98.08%. Techniques like gas chromatography, GC-MS, IR, and 1HNMR have been utilized for product characterization, indicating its potential in organic synthesis and chemical analysis (Chen Xue-xi, 2012).
2. High-Voltage Battery Performance Enhancement Research indicates that alkyl 3,3,3-trifluoropropanoate derivatives, including methyl 3,3,3-trifluoropropanoate, can significantly enhance the high-voltage performance of LiNi1/3Co1/3Mn1/3O2/graphite lithium-ion batteries. This is achieved by forming a thinner cathode/electrolyte interfacial film, reducing interfacial resistance at high voltage, thereby improving the battery's cycling performance (X. Zheng et al., 2017).
3. Material Synthesis and Catalysis this compound and its derivatives find applications in material synthesis, particularly in the creation of polyanionic ligand platforms for methyl- and dimethylaluminum arrays. These platforms play a crucial role in the polymerization of olefins, highlighting its significance in chemical and materials synthesis (Philip I. Richards et al., 2019).
4. Surface Modification and Analytical Chemistry Surface confined ionic liquid derivatives of this compound have been synthesized and employed as stationary phases for High-Performance Liquid Chromatography (HPLC), showcasing its utility in analytical chemistry and material sciences (Qian Wang et al., 2006).
Applications in Energy Storage
5. Redox Flow Batteries Substituted trimethylenecyclopropane dianions, a class of hexasubstituted [3]radialenes which include this compound derivatives, are being explored as active species in redox flow batteries. Their stability, reversible electrochemistry, and tailorable synthesis make them promising candidates for aqueous organic catholytes in these energy storage systems (Nicholas Turner et al., 2020).
Safety and Hazards
Mechanism of Action
Action Environment
The action, efficacy, and stability of Methyl 3,3,3-trimethoxypropanoate can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals in the reaction environment. For instance, its storage temperature is typically around 4°C .
Properties
IUPAC Name |
methyl 3,3,3-trimethoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-9-6(8)5-7(10-2,11-3)12-4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDRPRFMFHTAAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564776 | |
Record name | Methyl 3,3,3-trimethoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133871-52-0 | |
Record name | Methyl 3,3,3-trimethoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3,3,3-trimethoxypropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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